molecular formula C13H23NO4 B8291998 2-(1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid

2-(1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid

Cat. No. B8291998
M. Wt: 257.33 g/mol
InChI Key: DMBUSIVZGGANFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)

InChI Key

DMBUSIVZGGANFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)CC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl 2-(1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)malonate (220 mg, 0.7 mmol) was placed in 1:1 THF:MeOH (3 mL). KOH (0.8 mL, 1.7 mmol) was then added, and the reaction heated to 65° C. for 6 hours. The reaction was then cooled to room temperature and concentrated to remove the THF and MeOH. The reaction was then acidified with 6M HCl and then heated to 85° C. overnight to achieve decarboxylation. The reaction was then cooled to room temperature and basicified with solid NaOH until a pH of 14. THF (10 mL) and Boc2O (5 equivalents) were then added. The reaction was stirred for 20 hours at 50° C. and then cooled to room temperature. The reaction was extracted with DCM, and the organic fraction was discarded. The aqueous fraction was then acidified to a pH of 2 with 10% aqueous citric acid and then extracted with DCM. The combined organic fractions were dried, filtered, and concentrated to give the product 2-(1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid (130 mg, 75% yield).
Name
Dimethyl 2-(1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidin-2-yl)malonate
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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